DBPR108 - 1186426-66-3

DBPR108

Catalog Number: EVT-264973
CAS Number: 1186426-66-3
Molecular Formula: C16H25FN4O2
Molecular Weight: 324.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DBPR-108 is a potent and selective hepatitis C virus nonstructural protein 5A inhibitor developed for the treatment of HCV infection.
Overview

DBPR108, also known as prusogliptin, is a novel compound classified as a dipeptidyl peptidase-4 inhibitor. This class of drugs plays a crucial role in the management of type 2 diabetes mellitus by enhancing insulin secretion and inhibiting glucagon release, thereby reducing blood glucose levels. DBPR108 has been evaluated for its pharmacological properties and potential therapeutic applications in diabetes management.

Source and Classification

DBPR108 was developed as part of research focused on creating more effective dipeptidyl peptidase-4 inhibitors. It falls under the category of small molecule inhibitors and has shown promise in preclinical and clinical studies for its antihyperglycemic activity. The compound's classification as a dipeptidyl peptidase-4 inhibitor positions it alongside other well-known drugs in this category, such as vildagliptin and sitagliptin, which are widely used in clinical practice to manage blood sugar levels in diabetic patients .

Synthesis Analysis

Methods

The synthesis of DBPR108 involves several steps that typically begin with the preparation of specific amino acid derivatives. The process may include the following technical details:

  1. Starting Materials: The synthesis starts with readily available amino acids or their derivatives.
  2. Reagents: Various coupling agents and solvents are employed to facilitate the formation of peptide bonds.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels.

Technical Details

The synthesis pathway may involve multiple reaction conditions, including temperature control and pH adjustments to optimize yields and minimize side reactions. The final product is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

DBPR108 features a unique molecular structure that allows it to effectively inhibit dipeptidyl peptidase-4. The structure includes:

  • Peptide Backbone: A sequence that mimics natural substrates of dipeptidyl peptidase-4.
  • Functional Groups: Specific functional groups that enhance binding affinity to the enzyme.

Data

The molecular formula for DBPR108 is typically represented as C₁₃H₁₈N₄O₃S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The three-dimensional conformation plays a critical role in its biological activity .

Chemical Reactions Analysis

Reactions

DBPR108 undergoes various chemical reactions primarily related to its interaction with dipeptidyl peptidase-4. These reactions can be summarized as follows:

  1. Enzyme Inhibition: DBPR108 binds to the active site of dipeptidyl peptidase-4, preventing it from cleaving incretin hormones.
  2. Metabolism: The compound is metabolized in the liver, which can affect its pharmacokinetic properties.

Technical Details

The kinetic parameters for DBPR108's inhibition of dipeptidyl peptidase-4 have been studied extensively, revealing its potency compared to other inhibitors in clinical use .

Mechanism of Action

Process

DBPR108 exerts its pharmacological effects through a well-defined mechanism:

  1. Inhibition of Dipeptidyl Peptidase-4: By inhibiting this enzyme, DBPR108 increases the levels of active incretin hormones such as glucagon-like peptide-1.
  2. Enhanced Insulin Secretion: Elevated incretin levels stimulate insulin release from pancreatic beta cells in response to meals.
  3. Reduced Glucagon Levels: The inhibition also leads to decreased glucagon secretion, which helps lower hepatic glucose production.

Data

Clinical studies have demonstrated significant reductions in hemoglobin A1c levels among patients treated with DBPR108 compared to placebo groups .

Physical and Chemical Properties Analysis

Physical Properties

DBPR108 is characterized by:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, facilitating its formulation into oral dosage forms.

Chemical Properties

Key chemical properties include:

  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses often include stability studies under different environmental conditions to assess shelf life and formulation compatibility .

Applications

DBPR108 has significant scientific uses primarily in the field of diabetes treatment:

  • Clinical Trials: It has undergone various phases of clinical trials assessing its efficacy and safety as an adjunct therapy for type 2 diabetes.
  • Research Studies: Ongoing research explores its potential benefits beyond glycemic control, including effects on weight management and cardiovascular health.
Introduction to DBPR108 in the Context of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

Historical Evolution of DPP-4 Inhibitors in Type 2 Diabetes Mellitus (T2DM) Therapeutics

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors represents a paradigm shift in type 2 diabetes management, moving beyond insulin-centric approaches to target incretin hormone physiology. DPP-4, identified as a serine protease enzyme in 1967, gained significant research attention in the 1990s when its role in degrading glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) was elucidated [7]. Early inhibitors like P32/98 (Merck) and DPP-728 (Novartis) established the proof-of-concept that DPP-4 inhibition could enhance endogenous incretin activity, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release [7]. These discoveries catalyzed extensive medicinal chemistry efforts focused on developing orally bioavailable inhibitors with improved pharmacokinetic profiles.

Structurally, DPP-4 inhibitors belong to heterogeneous chemical classes, with most containing proline-mimetic moieties (pyrrolidine, cyanopyrrolidine, thiazolidine) that interact with the enzyme's catalytic site. The identification of a hydrophobic S1 pocket and solvent-exposed regions within DPP-4's structure enabled rational drug design, balancing potency with pharmacokinetic optimization [7] [8]. This culminated in FDA approvals of sitagliptin (2006), saxagliptin (2009), and linagliptin (2011), establishing DPP-4 inhibitors as a major therapeutic class. By 2023, the global diabetes drug market reached $79.25 billion, with DPP-4 inhibitors representing a substantial segment due to their glucose-dependent mechanism, low hypoglycemia risk, and weight-neutral profile [6].

Table 1: Evolution of Key DPP-4 Inhibitor Structural Classes

GenerationRepresentative CompoundsCore Structural FeaturesDevelopment Timeline
FirstP32/98Thiazolidide backbone1990s (preclinical)
SecondDPP-728, VildagliptinCyanopyrrolidineEarly 2000s
ThirdSitagliptin, Saxagliptinβ-Amino acid derivativesMid 2000s (approved)
NovelDBPR108 (Prusogliptin)Fluorinated cyanopyrrolidine2025 (approved in China)

Unmet Medical Needs Driving Novel DPP-4 Inhibitor Discovery

Despite the clinical success of existing DPP-4 inhibitors, several therapeutic limitations necessitated continued innovation. Cardiovascular outcome trials revealed agent-specific safety concerns, notably saxagliptin's association with increased hospitalization for heart failure (HR 1.27; 95% CI 1.07–1.51) [1] [8]. Pancreatitis risk, though rare, was documented for saxagliptin, alogliptin, and sitagliptin in large clinical trials, complicating their use in high-risk populations [1] [8]. Furthermore, most early DPP-4 inhibitors required dose adjustment in renal impairment due to primarily renal excretion—sitagliptin doses must be halved when eGFR falls below 50 mL/min/1.73m², while saxagliptin requires quarter-dose reduction below 30 mL/min/1.73m² [1] [8]. Linagliptin, though renally spared, exhibits nonlinear pharmacokinetics that complicate dosing predictability.

Selectivity limitations also posed challenges. Early inhibitors demonstrated off-target inhibition of structurally homologous enzymes DPP-8 and DPP-9, linked to toxicities in preclinical models (e.g., alopecia, thrombocytopenia) [7]. This underscored the need for inhibitors with enhanced selectivity profiles. Additionally, pharmacokinetic variability among existing agents necessitated diverse dosing regimens—twice-daily for vildagliptin versus once-weekly for trelagliptin—highlighting opportunities for optimized therapeutic coverage [4]. These unmet needs collectively drove research into next-generation inhibitors like DBPR108, designed to mitigate cardiovascular risks, eliminate renal dosing, and maximize selectivity.

Table 2: Unmet Medical Needs Addressed by DBPR108 Development

Therapeutic LimitationAgents AffectedClinical ConsequenceDBPR108 Advantage
Cardiovascular safetySaxagliptin, AlogliptinIncreased HF hospitalization riskNo CV signal in trials to date
Pancreatitis riskSitagliptin, SaxagliptinRare but severe events requiring discontinuationNo pancreatitis reported in trials
Renal dosing adjustmentSitagliptin, SaxagliptinComplex titration, suboptimal dosingNo dose adjustment needed (mild-mod RI)
Off-target enzyme inhibitionEarly inhibitorsTheoretical immune/toxicity risks>50 nM IC50 for DPP-8/9, FAP

DBPR108: Rationale for Molecular Design and Target Selectivity

DBPR108 (prusogliptin) emerged from a systematic drug discovery program initiated in 2002 by Taiwan's National Health Research Institutes (NHRI) to address the limitations of existing DPP-4 inhibitors. Its molecular design centers on a fluorinated cyanopyrrolidine scaffold optimized for high DPP-4 affinity and selectivity [3] [6]. The compound, chemically designated as (2S,4S)-1-[2-[[1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl]amino]acetyl]-4-fluoro-2-pyrrolidinecarbonitrile, incorporates strategic fluorination at the pyrrolidine ring to enhance metabolic stability and membrane permeability [3] [6]. This modification leverages fluorine's electronegativity to strengthen hydrogen bonding with DPP-4's Glu205 and Glu206 residues while reducing susceptibility to oxidative metabolism.

DBPR108 exhibits exceptional selectivity for DPP-4 over related proteases, with half-maximal inhibitory concentration (IC50) values >50 µM for DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), compared to its DPP-4 IC50 of 15 nM [3] [8]. This selectivity profile minimizes off-target effects theoretically linked to immune toxicity. Mechanistically, DBPR108 binds reversibly to DPP-4's catalytic site, with the nitrile group forming a transient covalent interaction with Ser630 that enhances residence time [3] [7]. In biochemical assays, DBPR108 demonstrated superior species-independent potency (IC50 4.1–20.4 nM across humans, rodents, dogs, and monkeys) compared to sitagliptin (IC50 12.3–64.4 nM) [3] [8].

Preclinical pharmacology studies confirmed DBPR108's therapeutic potential. In diet-induced obese (DIO) mice, single-dose DBPR108 (0.1 mg/kg) significantly enhanced glucose tolerance during oral glucose tolerance tests (OGTT), reducing AUCglucose by 32% versus controls (p<0.01) [3]. When co-administered with metformin (50–100 mg/kg), DBPR108 produced synergistic glucose-lowering effects, supporting its clinical development as an add-on therapy [3]. These attributes—high selectivity, potent enzyme inhibition, and synergistic activity with metformin—established DBPR108 as a promising candidate addressing key limitations of earlier DPP-4 inhibitors.

Table 3: Biochemical and Pharmacological Profile of DBPR108

ParameterDBPR108 ValueComparator (Sitagliptin)Significance
DPP-4 IC50 (human)15 nM19 nMHigher potency
Selectivity (DPP-8/DPP-9)>3000-fold~300-foldReduced off-target risk
Plasma DPP-4 inhibition (mice)>80% at 0.1 mg/kg>80% at 1 mg/kgEnhanced in vivo potency
Active GLP-1 increase (rats)2.8-fold vs. control2.2-fold vs. controlSuperior incretin enhancement
Tmax (human, steady-state)1.5–4 hours1–4 hoursRapid absorption comparable to peers

The development trajectory of DBPR108 illustrates the evolution of DPP-4 inhibitors from broad-acting compounds to agents with refined target engagement. Its 2025 approval in China marks a significant milestone in diabetes therapeutics, fulfilling critical unmet needs through rational molecular design [6]. Ongoing research continues to explore its potential in special populations and combination therapies, further expanding the therapeutic arsenal against type 2 diabetes.

Compound Names Mentioned:

  • DBPR108
  • Prusogliptin
  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin
  • Alogliptin
  • Trelagliptin

Properties

CAS Number

1186426-66-3

Product Name

DBPR108

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C16H25FN4O2

Molecular Weight

324.39 g/mol

InChI

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1

InChI Key

VQKSCYBKUIDZEI-STQMWFEESA-N

SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F

Solubility

Soluble in DMSO

Synonyms

DBPR-108; DBPR 108; DBPR108

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F

Isomeric SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.